molecular formula As2H6O8Sn3 B093409 Stannous arsenate CAS No. 15476-59-2

Stannous arsenate

Cat. No.: B093409
CAS No.: 15476-59-2
M. Wt: 640 g/mol
InChI Key: JCNVIWOTTWUWPC-UHFFFAOYSA-N
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Description

Stannous arsenate is a chemical compound composed of tin and arsenic, with the chemical formula SnHAsO4 It is known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannous arsenate can be synthesized through the reaction of stannous chloride (SnCl2) with sodium arsenate (Na2HAsO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{SnCl}_2 + \text{Na}_2\text{HAsO}_4 \rightarrow \text{SnHAsO}_4 + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Stannous arsenate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form stannic arsenate (SnHAsO4).

    Reduction: The compound can be reduced to elemental tin and arsenic under specific conditions.

    Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of different metal arsenates.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective reducing agents.

    Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.

Major Products:

    Oxidation: Stannic arsenate (SnHAsO4)

    Reduction: Elemental tin (Sn) and arsenic (As)

    Substitution: Various metal arsenates, depending on the substituting metal ion.

Scientific Research Applications

Stannous arsenate has several applications in scientific research, including:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of arsenic and tin.

    Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism in organisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of stannous arsenate involves its interaction with cellular proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, this compound can interfere with cellular signaling pathways, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Stannous arsenate can be compared with other arsenate compounds, such as:

    Sodium arsenate (Na2HAsO4): Similar in structure but contains sodium instead of tin.

    Potassium arsenate (K2HAsO4): Contains potassium instead of tin.

    Calcium arsenate (CaHAsO4): Contains calcium instead of tin.

Uniqueness: this compound is unique due to the presence of tin, which imparts distinct chemical properties and reactivity compared to other arsenate compounds

Properties

InChI

InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNVIWOTTWUWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2H6O8Sn3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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